Enhanced Acidity (pKa) Versus 2,6-Difluorophenol and 4-Bromo-2-fluorophenol
4-Bromo-2,6-difluorophenol exhibits a significantly lower predicted pKa than its closest analogs, indicating higher acidity of the phenolic proton. This property is crucial for selective deprotonation and nucleophilic reactions in synthetic pathways. The target compound has a predicted pKa of 6.89±0.23 . In comparison, 2,6-difluorophenol has a predicted pKa of 7.45±0.10 , and 4-bromo-2-fluorophenol has a predicted pKa of 8.14±0.18 [1].
| Evidence Dimension | Acidity (pKa, predicted) |
|---|---|
| Target Compound Data | 6.89 ± 0.23 |
| Comparator Or Baseline | 2,6-Difluorophenol (7.45 ± 0.10) and 4-Bromo-2-fluorophenol (8.14 ± 0.18) |
| Quantified Difference | ΔpKa = -0.56 (vs. 2,6-difluorophenol); ΔpKa = -1.25 (vs. 4-bromo-2-fluorophenol) |
| Conditions | Predicted values from computational models, standard conditions. |
Why This Matters
This quantifiable increase in acidity allows for milder deprotonation conditions, potentially improving reaction selectivity and yield in base-sensitive synthetic sequences.
- [1] ChemicalBook. (2025). 4-Bromo-2-fluorophenol. Retrieved from https://www.chemicalbook.in/ View Source
